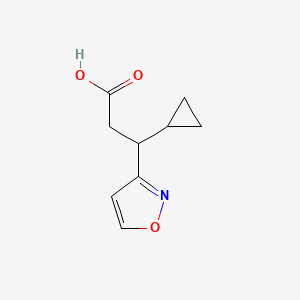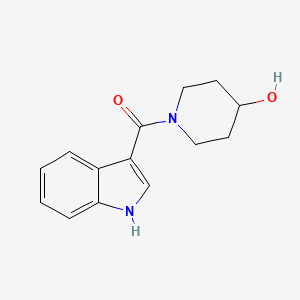![molecular formula C6H3Cl2N3 B13556840 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine is a fused heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the reaction of 2-cyanopyrrole with hydrazine hydrate under reflux conditions can yield the desired triazine compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method includes the use of transition metal-mediated synthesis, which allows for efficient and selective formation of the triazine ring . Additionally, multistep synthesis protocols have been optimized to produce this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including substitution, oxidation, and reduction. Substitution reactions are particularly common, where the chlorine atoms can be replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as triethylamine .
Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, the reaction with amines can yield amino-substituted triazine derivatives, which have shown potential as kinase inhibitors .
Scientific Research Applications
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine has been extensively studied for its applications in various scientific fields. In medicinal chemistry, it serves as a scaffold for the development of kinase inhibitors, which are used in cancer therapy . Additionally, this compound has been explored for its antiviral properties, particularly in the context of nucleoside analogs . In the field of biology, it has been used to study enzyme inhibition and signal transduction pathways .
Mechanism of Action
The mechanism of action of 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to target dysregulated signaling pathways in tumor cells .
Comparison with Similar Compounds
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine and 4-aminopyrrolo[2,1-f][1,2,4]triazine . While these compounds share a similar core structure, their biological activities and applications can vary significantly. For instance, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine has been studied for its antiviral properties, whereas 4-aminopyrrolo[2,1-f][1,2,4]triazine has shown potential as an anticancer agent . The unique substitution pattern of this compound contributes to its distinct biological activity and therapeutic potential .
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
4,7-dichloropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H |
InChI Key |
AGDHHUKDLBZAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)
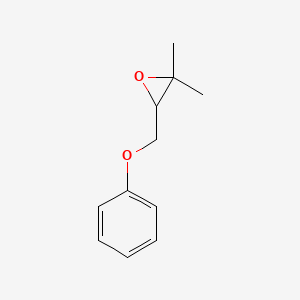
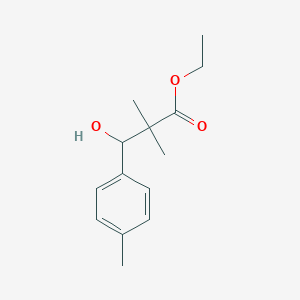
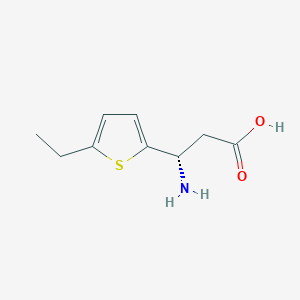
![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)
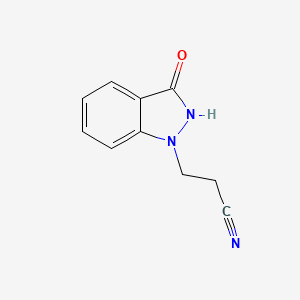
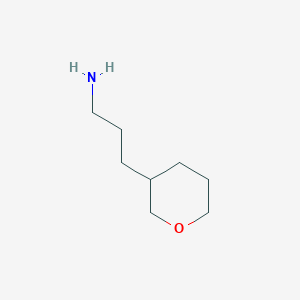
![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
